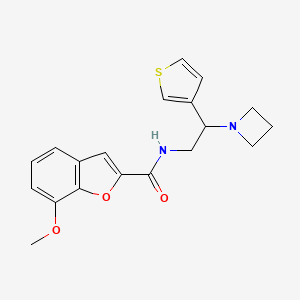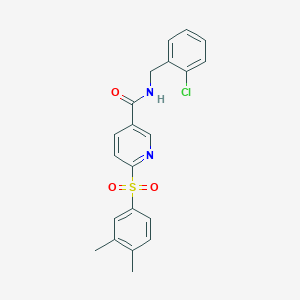
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione, also known as DTMPD, is an organic compound belonging to the class of thiomorpholines. It is a colorless crystalline solid and is a popular reagent in organic synthesis. DTMPD has been found to have a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
1. Chemical Synthesis and Stereochemistry
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione has been utilized in the synthesis of N-aryl-substituted thiomorpholine-3,5-diones. These compounds were synthesized and their crystal structures established through X-ray crystallography. Notably, stable diastereomers of (2-phenyl)-substituted derivatives were detected using 1H NMR, and the dynamic stereochemistry of these compounds was explored using quantum chemical calculations (Szawkało et al., 2015).
2. Development of Organic Solar Cells
The compound has been incorporated in the development of organic solar cells (OSCs). A study reported the synthesis of a difluorinated unit based on 4,7-dibromo-2-(2-butyloctyl)-5,6-difluoroisoindoline-1,3-dione, which was then polymerized for applications in OSCs. The fluorination of this compound showed significant effects on the photovoltaic performance of the resulting OSCs (Hwang et al., 2018).
3. Antimicrobial Activity
A research focused on developing bioactive molecules with lower toxicity led to the preparation of thiomorpholine derivatives. These derivatives exhibited antimicrobial activity, highlighting the potential of this compound and its derivatives in pharmaceutical applications (Kardile & Kalyane, 2010).
4. Preparation of Sulfur-Transfer Agents
The compound has been used in the preparation of sulfur-transfer agents. This involves convenient synthesis from 2-cyanoethyl disulfide, leading to the formation of various sulfur-containing derivatives, which are valuable in synthetic chemistry (Klose et al., 1997).
Propriétés
IUPAC Name |
4-(2,4-difluorophenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2S/c11-6-1-2-8(7(12)3-6)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYYBDUKFAZANF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

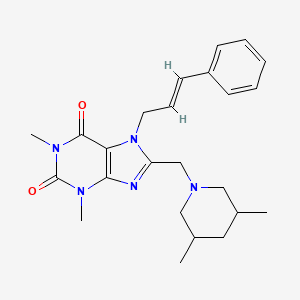
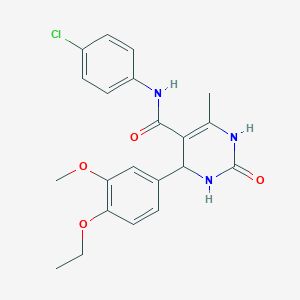
![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)
![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)
![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)
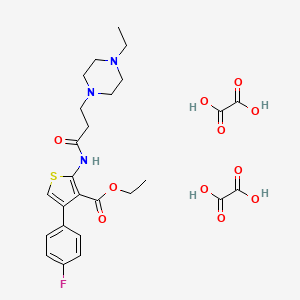
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)
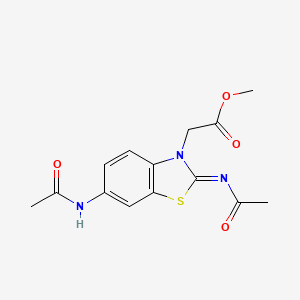

![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)
![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)
